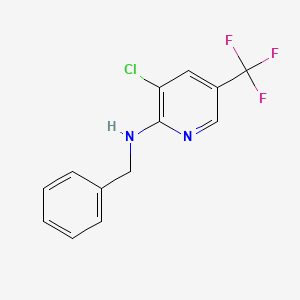

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of a benzyl group, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.

Reduction: The reduction of the nitro group to form an amine.

Benzylation: The final step involves the benzylation of the amine group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine has been investigated as a potential precursor or active ingredient in drug development due to its promising biological activities. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as therapeutic agents.

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that derivatives of pyridine with trifluoromethyl groups exhibited significant anticancer properties. For instance, compounds with similar structural motifs were evaluated for their efficacy against various cancer cell lines, showing potential as anticancer therapies .

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as deubiquitinases, which play a crucial role in regulating protein degradation pathways .

Agricultural Chemistry

2.1 Agrochemical Applications

This compound is also being explored for its applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the compound's ability to interact with biological systems in pests, leading to increased effectiveness in pest control.

Table 1: Comparison of Trifluoromethylpyridine Derivatives in Agrochemicals

| Compound Name | Application Type | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Marketed |

| This compound | Potential Pesticide | Under Investigation |

| Other TFMP derivatives | Various | Approved |

2.2 Crop Protection

The unique properties of trifluoromethylpyridine derivatives have led to the development of over 20 agrochemicals that protect crops from pests and diseases . These compounds are designed to target specific biochemical pathways in pests, minimizing harm to non-target species.

Synthesis and Structural Analysis

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions that replace chloro groups with amines under specific conditions . The optimization of reaction conditions such as solvent choice and temperature is critical for achieving high yields.

3.2 Structural Characterization

The structural integrity and purity of synthesized compounds are verified through techniques like NMR spectroscopy and mass spectrometry. These methods confirm the presence of desired functional groups and the overall molecular architecture .

Mecanismo De Acción

The mechanism of action of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-3-chloro-2-pyridinamine: Lacks the trifluoromethyl group.

N-Benzyl-5-(trifluoromethyl)-2-pyridinamine: Lacks the chlorine atom.

3-Chloro-5-(trifluoromethyl)-2-pyridinamine: Lacks the benzyl group.

Uniqueness

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Actividad Biológica

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into its biological activity, including antimicrobial and insecticidal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₄ClF₃N₂, with a molecular weight of approximately 384.93 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and effectiveness in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The exact mechanism of action appears to involve interference with cellular processes, possibly through enzyme inhibition or disruption of membrane integrity .

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Studies suggest that it can affect insect physiology by targeting specific receptors or enzymes critical for survival. This makes it a candidate for development as an agricultural pesticide or insect repellent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with certain molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in target organisms.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes, causing structural changes that impair cell viability.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Insecticidal Effects | Showed 75% mortality in treated populations of Aedes aegypti at a concentration of 100 ppm after 24 hours. |

| Study 3 | Mechanism Exploration | Identified potential enzyme targets through proteomic analysis, suggesting inhibition of acetylcholinesterase as a primary action pathway. |

These findings indicate the compound's potential as both an antimicrobial agent and an insecticide, warranting further investigation into its applications.

Propiedades

IUPAC Name |

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYQFEKQMSHUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.